N-butyl-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-butyl-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a urea group, and a butyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-butyl-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the thiazole ring or the acetamide group.
Substitution: The compound can undergo nucleophilic substitution reactions at the chloro and amide sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and peracetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives and amides.
Substitution: Substituted thiazoles and amides.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: N-butyl-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide has shown potential as a bioactive molecule in biological studies. It can be used to investigate biological pathways and interactions with various biomolecules.
Medicine: The compound has been studied for its potential medicinal properties, including its use as an anti-inflammatory or antimicrobial agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-butyl-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and urea group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: This compound shares structural similarities with the target compound, including the presence of a benzamide group.
Indole Derivatives: Indole derivatives are structurally related and exhibit similar biological activities, such as anti-inflammatory and antimicrobial properties.
Uniqueness: N-butyl-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-butyl-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-2-3-8-18-14(22)9-13-10-24-16(20-13)21-15(23)19-12-6-4-11(17)5-7-12/h4-7,10H,2-3,8-9H2,1H3,(H,18,22)(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWJEIVQZVJRAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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